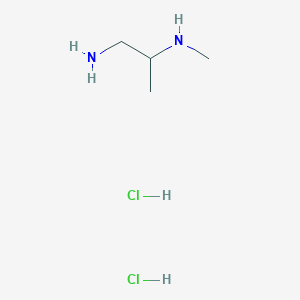
(1-Aminopropan-2-yl)(methyl)amine dihydrochloride
Übersicht
Beschreibung
“(1-Aminopropan-2-yl)(methyl)amine dihydrochloride” is a chemical compound with the CAS Number: 1086260-75-4 . It is also known as N2-methylpropane-1,2-diamine dihydrochloride .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C4H12N2.2ClH/c1-4(3-5)6-2;;/h4,6H,3,5H2,1-2H3;2*1H . This indicates that the compound consists of a carbon backbone with attached amino and methyl groups, along with two chloride ions .Physical And Chemical Properties Analysis
This compound appears as a powder . Its molecular weight is 161.07 . The compound has a melting point of 163-164°C . It should be stored at room temperature .Wissenschaftliche Forschungsanwendungen
Application in Biocatalysis
Summary of the Application
“(1-Aminopropan-2-yl)(methyl)amine dihydrochloride” is used in the synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines . This process is environmentally and economically attractive for the direct synthesis of pharmaceutically relevant disubstituted 1-phenylpropan-2-amine derivatives starting from prochiral ketones .
Methods of Application
The application of immobilised whole-cell biocatalysts with ®-transaminase activity is reported for the synthesis of novel disubstituted 1-phenylpropan-2-amines . After optimisation of the asymmetric synthesis, the ®-enantiomers could be produced with 88–89% conversion and >99% ee, while the (S)-enantiomers could be selectively obtained as the unreacted fraction of the corresponding racemic amines in kinetic resolution with >48% conversion and >95% ee .
Results or Outcomes
The results showed that the ®-enantiomers could be produced with 88–89% conversion and >99% ee, while the (S)-enantiomers could be selectively obtained as the unreacted fraction of the corresponding racemic amines in kinetic resolution with >48% conversion and >95% ee .
Application in Chemical Synthesis
Summary of the Application
“(1-Aminopropan-2-yl)(methyl)amine dihydrochloride” is used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others .
Methods of Application
The specific methods of application can vary widely depending on the particular area of research and the specific experiment being conducted .
Results or Outcomes
The outcomes can also vary widely, as this compound can be used in a variety of different reactions and processes .
Application in Pharmaceutical Research
Summary of the Application
“(1-Aminopropan-2-yl)(methyl)amine dihydrochloride” is used in the synthesis of various pharmaceutical compounds .
Methods of Application
The specific methods of application can vary widely depending on the particular pharmaceutical compound being synthesized .
Results or Outcomes
The outcomes can also vary widely, as this compound can be used in the synthesis of a variety of different pharmaceutical compounds .
Application in Synthesis of Short Chiral Alkyl Amines and Amino Alcohols
Summary of the Application
“(1-Aminopropan-2-yl)(methyl)amine dihydrochloride” is used in the biocatalytic reductive amination by native amine dehydrogenases to access short chiral alkyl amines and amino alcohols . These short-chain chiral amines are key compounds in the chemical industry and precursors of various pharmaceuticals .
Methods of Application
The application of amine dehydrogenases (AmDHs) is reported for the synthesis of small 2-aminoalkanes . Conversions up to 97.1% were reached at 50 mM, and moderate to high enantioselectivities were obtained .
Results or Outcomes
The results showed that conversions up to 97.1% were reached at 50 mM, and moderate to high enantioselectivities were obtained .
Application in Life Science Products
Summary of the Application
“(1-Aminopropan-2-yl)(methyl)amine dihydrochloride” is one of numerous organic compounds composing American Elements’s comprehensive catalog of life science products .
Safety And Hazards
The compound is considered hazardous. It has been assigned the GHS07 pictogram . The hazard statements associated with this compound include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Eigenschaften
IUPAC Name |
2-N-methylpropane-1,2-diamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12N2.2ClH/c1-4(3-5)6-2;;/h4,6H,3,5H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMBXEUUYAIAHAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)NC.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H14Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Aminopropan-2-yl)(methyl)amine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



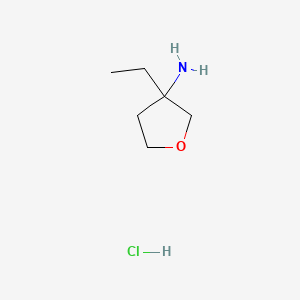
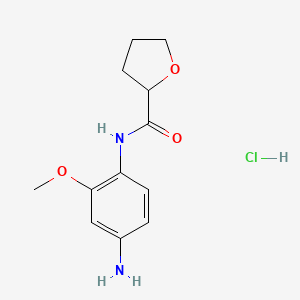

![1-[5-(butan-2-yl)-1H-1,2,4-triazol-3-yl]ethan-1-amine hydrochloride](/img/structure/B1383272.png)
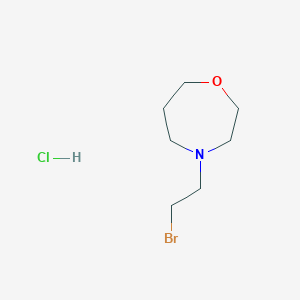
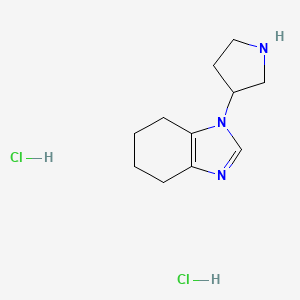

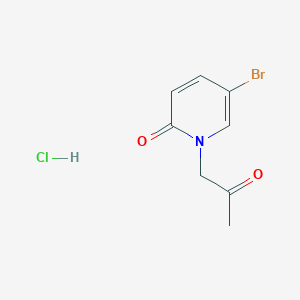
![3-[(2-aminoethyl)(methyl)amino]-N-methylpropanamide dihydrochloride](/img/structure/B1383280.png)
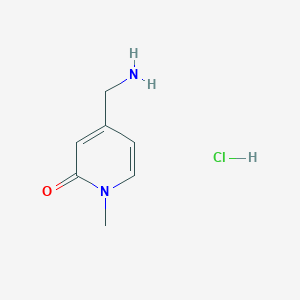
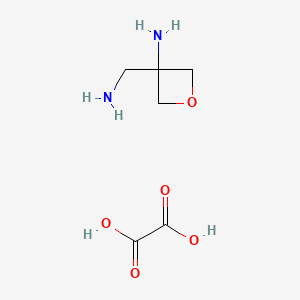
amine hydrochloride](/img/structure/B1383285.png)
![5-ethyl-1-[2-(4-methoxyphenyl)ethyl]-1H-1,2,3-triazol-4-amine hydrochloride](/img/structure/B1383286.png)
![[1-(Aminomethyl)-2-(4-fluorophenyl)cyclopropyl]methanol hydrochloride](/img/structure/B1383287.png)